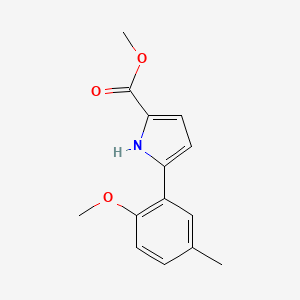

Methyl 5-(2-methoxy-5-methylphenyl)-1H-pyrrole-2-carboxylate

Description

Methyl 5-(2-methoxy-5-methylphenyl)-1H-pyrrole-2-carboxylate is a heterocyclic compound featuring a pyrrole core substituted at position 2 with a methyl ester group and at position 5 with a 2-methoxy-5-methylphenyl moiety.

Properties

Molecular Formula |

C14H15NO3 |

|---|---|

Molecular Weight |

245.27 g/mol |

IUPAC Name |

methyl 5-(2-methoxy-5-methylphenyl)-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C14H15NO3/c1-9-4-7-13(17-2)10(8-9)11-5-6-12(15-11)14(16)18-3/h4-8,15H,1-3H3 |

InChI Key |

NMBGSCUWWSTKSI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C2=CC=C(N2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-methoxy-5-methylphenyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 2-methoxy-5-methylphenyl isocyanate with a suitable pyrrole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at room temperature. The reaction mixture is then stirred for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the compound produced on a large scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-methoxy-5-methylphenyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

-

Antimicrobial Activity :

- Studies have demonstrated that pyrrole derivatives can exhibit significant antimicrobial properties. For instance, derivatives of methyl 5-(2-methoxy-5-methylphenyl)-1H-pyrrole-2-carboxylate have shown promising antibacterial and antifungal activities. The introduction of specific substituents, such as methoxy groups, has been linked to enhanced biological activity against various pathogens .

-

COX-2 Inhibition :

- Recent research has focused on the optimization of pyrrole-based compounds as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. Methyl 5-(2-methoxy-5-methylphenyl)-1H-pyrrole-2-carboxylate may serve as a scaffold for developing new COX-2 inhibitors with improved efficacy compared to existing drugs like Celecoxib .

- Fluorescent Probes :

Case Study 1: Antimicrobial Screening

A study synthesized several derivatives of methyl 5-(2-methoxy-5-methylphenyl)-1H-pyrrole-2-carboxylate and evaluated their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications significantly increased the zone of inhibition compared to standard antibiotics .

Case Study 2: COX-2 Inhibitor Development

Research aimed at optimizing pyrrole-based compounds for COX-2 inhibition demonstrated that structural modifications could lead to compounds with activity comparable to Celecoxib. The study provided a detailed structure-activity relationship analysis that informs future drug design efforts targeting inflammation-related conditions .

Mechanism of Action

The mechanism of action of Methyl 5-(2-methoxy-5-methylphenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs. In contrast, trifluoromethyl (2f) or cyano groups (2g) withdraw electrons, altering redox behavior and solubility .

- Steric Effects : Bulky substituents (e.g., 3,4,5-trichlorophenyl in 2w) reduce coupling efficiency (26% yield) compared to smaller groups like p-tolyl (93% yield) .

- Heteroaromatic Variations : Thiophene-substituted analogs (3a–3c) exhibit distinct electronic properties due to sulfur’s polarizability, broadening applications in materials science .

Physical and Chemical Properties

- Melting Points: Analogs with polar substituents (e.g., 4-acetylphenyl in 2m, m.p. 147–148°C) exhibit higher melting points than non-polar analogs (e.g., 3a, m.p. 109°C), suggesting stronger intermolecular interactions .

- Crystallography: Ethyl 5-methyl-1H-pyrrole-2-carboxylate () forms centrosymmetric dimers via N–H···O hydrogen bonds, a feature likely shared by the main compound. Trifluoromethyl derivatives (e.g., 2f) adopt monoclinic packing (P2/c) with Z = 2, influenced by steric and electronic effects .

- Solubility: Amino-methyl derivatives (e.g., compounds in ) show improved aqueous solubility due to hydrogen-bonding capability, whereas CF₃-substituted analogs are more lipophilic .

Biological Activity

Methyl 5-(2-methoxy-5-methylphenyl)-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and unique structural characteristics. This article provides a comprehensive overview of the biological activity of methyl 5-(2-methoxy-5-methylphenyl)-1H-pyrrole-2-carboxylate, including its synthesis, biological interactions, and potential therapeutic uses, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of methyl 5-(2-methoxy-5-methylphenyl)-1H-pyrrole-2-carboxylate is C14H15NO3, with a molecular weight of 245.27 g/mol. The compound features a pyrrole ring with a methoxy and a methyl group on the phenyl moiety, which significantly influences its chemical reactivity and biological activity.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C14H15NO3 |

| Molecular Weight | 245.27 g/mol |

| Functional Groups | Methoxy, Methyl |

| Core Structure | Pyrrole |

Methyl 5-(2-methoxy-5-methylphenyl)-1H-pyrrole-2-carboxylate exhibits various biological activities primarily through its interactions with specific biological targets. Studies indicate that pyrrole derivatives can act on multiple pathways, including:

- Inhibition of COX-2 : Similar compounds have been developed as selective COX-2 inhibitors, which are important in reducing inflammation and pain .

- Antimicrobial Activity : Pyrrole derivatives have shown significant antimicrobial properties against various pathogens .

- Antitubercular Activity : Research has indicated that modifications in the pyrrole structure can enhance anti-tuberculosis activity, particularly against drug-resistant strains .

Case Studies

- COX-2 Inhibition : A study explored the optimization of fluorescent pyrrole-based COX-2 inhibitors, revealing that structural modifications could yield compounds with efficacy comparable to established drugs like Celecoxib .

- Antimicrobial Properties : Research on novel pyrrole chalcone derivatives demonstrated significant antimicrobial activities with minimal side effects, suggesting that methyl 5-(2-methoxy-5-methylphenyl)-1H-pyrrole-2-carboxylate could be a candidate for further development in this area .

- Anti-Tuberculosis Activity : A study highlighted the design of pyrrole-2-carboxamide compounds that exhibited potent activity against drug-resistant tuberculosis strains, emphasizing the importance of structural modifications in enhancing therapeutic efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of methyl 5-(2-methoxy-5-methylphenyl)-1H-pyrrole-2-carboxylate. Modifications to the core structure can significantly affect binding affinity and potency against various biological targets.

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased potency against certain targets |

| Variation in alkyl substituents | Altered solubility and bioavailability |

| Changes to functional groups | Enhanced interaction with specific receptors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.